molecular formula C13H19N3O2 B1299436 N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide CAS No. 436090-54-9

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide

Cat. No.: B1299436
CAS No.: 436090-54-9
M. Wt: 249.31 g/mol
InChI Key: ICIRQQCLYMQVPI-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide: is an organic compound with a complex structure that includes an amino group, a methyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-amino-2-methylphenol and morpholine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

  • The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors.
  • It may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.

Mechanism:

  • The exact mechanism of action depends on the specific application but generally involves binding to the active site of an enzyme or receptor, altering its activity.

Comparison with Similar Compounds

    N-(4-Amino-2-methylphenyl)acetamide: Similar structure but lacks the morpholine ring.

    N-(4-Amino-2-methylphenyl)-2-furamide: Contains a furan ring instead of a morpholine ring.

    N-(4-Amino-2-methylphenyl)-benzenesulfonamide: Contains a benzenesulfonamide group instead of a morpholine ring.

Uniqueness:

  • The presence of the morpholine ring in N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide provides unique chemical properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its interactions with biological targets.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIRQQCLYMQVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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